molecular formula C8H8Cl2N2 B12979320 4,7-Dichloroisoindolin-2-amine

4,7-Dichloroisoindolin-2-amine

Cat. No.: B12979320
M. Wt: 203.07 g/mol
InChI Key: WABUAQMDSQPEIW-UHFFFAOYSA-N
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Description

4,7-Dichloroisoindolin-2-amine is a chemical compound that belongs to the class of isoindolines. Isoindolines are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring. The presence of chlorine atoms at the 4 and 7 positions of the isoindoline ring makes this compound a unique and interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroisoindolin-2-amine typically involves the nucleophilic substitution of chlorine atoms in the precursor compounds. One common method is the reaction of 4,7-dichloroisoindoline with an amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 140°C) with a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloroisoindolin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of bases such as potassium carbonate or sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed:

Scientific Research Applications

4,7-Dichloroisoindolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,7-Dichloroisoindolin-2-amine involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4,7-dichloro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C8H8Cl2N2/c9-7-1-2-8(10)6-4-12(11)3-5(6)7/h1-2H,3-4,11H2

InChI Key

WABUAQMDSQPEIW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CN1N)Cl)Cl

Origin of Product

United States

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